alpha-5-Pyridoxalacetic acid
Description
Historical Context of Pyridoxal-Related Compounds in Biochemistry
The story of alpha-5-Pyridoxalacetic acid is intrinsically linked to the discovery and characterization of vitamin B6 and its derivatives. In the 1930s, Paul György identified a factor that cured a specific type of dermatitis in rats, which he named vitamin B6. Subsequent research led to the isolation and structural determination of pyridoxine (B80251), the alcohol form of the vitamin. proteopedia.org However, it was the pioneering work of Esmond Snell in the 1940s that revealed the true biochemical versatility of this vitamin family. Snell discovered that vitamin B6 exists in several interconvertible forms, or vitamers, including the aldehyde (pyridoxal) and amine (pyridoxamine) forms. proteopedia.org
A pivotal breakthrough came with the identification of pyridoxal (B1214274) 5'-phosphate (PLP) as the biologically active coenzyme form of vitamin B6. wikipedia.org This discovery unlocked a vast new area of enzymology. It became evident that PLP is an essential cofactor for a multitude of enzymes, participating in a wide array of metabolic reactions, particularly those involving amino acids. wikipedia.org These PLP-dependent enzymes were found to catalyze crucial transformations such as transamination, decarboxylation, and racemization, highlighting the central role of pyridoxal-related compounds in cellular metabolism. dntb.gov.ua The fundamental mechanism of PLP catalysis involves the formation of a Schiff base with an amino acid substrate, with the pyridine (B92270) ring of PLP acting as an electron sink to stabilize reaction intermediates. wikipedia.org This rich history laid the groundwork for the synthesis and utilization of analogs like this compound to further probe the intricacies of these enzymatic reactions.
Contemporary Significance of this compound in Fundamental Biochemical Research
The contemporary significance of this compound lies in its application as a specialized tool for investigating the active sites and catalytic mechanisms of PLP-dependent enzymes. As an analog of pyridoxal 5'-phosphate, it provides a means to explore the specific structural and functional roles of different parts of the natural coenzyme. By systematically modifying the structure of PLP, researchers can deduce the importance of individual chemical groups for coenzyme binding and catalytic activity.
A key study in this area, conducted in 1975 by C. Borri Voltattorni and A. Orlacchio, examined the effects of this compound and a related compound, alpha-5-pyridoxyl-L-phenylalanine acetic acid, on several B6-dependent enzymes. acs.orgjci.org This research demonstrated that this compound acts as an inhibitor of certain enzymes, providing valuable data on the stringency of the coenzyme binding site. Such studies are crucial for building detailed models of enzyme-coenzyme and enzyme-substrate interactions, which are fundamental to understanding enzyme function at a molecular level. The use of such analogs continues to be a relevant strategy in modern enzymology for dissecting complex reaction mechanisms.
Overview of Key Research Domains Pertaining to this compound
The primary research domain concerning this compound is enzymology , with a specific focus on the mechanism of action of PLP-dependent enzymes . Research in this area utilizes this compound as a molecular probe to address several key questions:
Coenzyme Binding Specificity: By comparing the interaction of an enzyme with PLP versus an analog like this compound, researchers can determine the critical features of the coenzyme required for tight and correct binding to the enzyme's active site.
Catalytic Role of Coenzyme Moieties: The modification of the 5'-phosphate group to an acetic acid group in this compound allows for the investigation of the precise role of the phosphate (B84403) group in the catalytic cycle. This can include its function in anchoring the coenzyme, participating in acid-base catalysis, or influencing the electronic properties of the pyridine ring.
Inhibition Kinetics and Active Site Mapping: Studying the nature of the inhibition caused by this compound (e.g., competitive, non-competitive) provides insights into how the analog interacts with the active site relative to the natural coenzyme and substrate. This information helps to map the functional landscape of the enzyme's active site.
A notable example of an enzyme studied using this approach is aspartate aminotransferase . acs.orgwikipedia.org This enzyme is a classic model for understanding PLP-dependent catalysis. The inhibitory effects of this compound on aspartate aminotransferase have helped to delineate the structural requirements for coenzyme function in this enzyme class. acs.org
| Enzyme Studied with this compound | Research Focus | Key Findings |
| Aspartate Aminotransferase | Coenzyme analog inhibition | Demonstrated the importance of the 5'-phosphate group for coenzyme activity. |
| Other B6-dependent enzymes | Comparative enzyme inhibition | Revealed differential effects of the analog on various enzymes, indicating differences in their active site architecture. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-10(15)8(5-12)7(4-11-6)2-3-9(13)14/h4-5,15H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQVGRYGGPFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936482 | |
| Record name | 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16133-22-5 | |
| Record name | alpha-5-Pyridoxalacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Interactions and Mechanisms of Alpha 5 Pyridoxalacetic Acid
Interactions with B6-Dependent Enzymes
Pyridoxal (B1214274) 5'-phosphate is a versatile coenzyme involved in numerous enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. wikipedia.orgfrontiersin.org The interaction of alpha-5-pyridoxalacetic acid with B6-dependent enzymes can lead to modulation of their catalytic activities. univr.it
Specific Enzyme Families and Isozymes Affected by this compound
Transaminases, also known as aminotransferases, are a key family of PLP-dependent enzymes that catalyze the interconversion of amino acids and α-keto acids. frontiersin.org this compound has been shown to affect the activity of transaminases. univr.itresearchgate.net
Studies have demonstrated that this compound can inhibit certain transaminases. For instance, it has been observed to inhibit aspartate aminotransferase. univr.itacs.orgacs.org The interaction of this compound with the apoenzyme of aspartate aminotransferase has been a subject of investigation. researchgate.netacs.org
The following table summarizes the observed effects of this compound on specific transaminases:
| Enzyme | Organism/Source | Observed Effect | Reference |
| Aspartate Aminotransferase | Pig Heart | Inhibition | univr.itacs.org |
| Alanine (B10760859) Aminotransferase | Not Specified | Inhibition | univr.it |
This table is based on available research findings and may not be exhaustive.
Decarboxylases are another significant group of PLP-dependent enzymes responsible for the removal of a carboxyl group from amino acids, a critical step in the biosynthesis of neurotransmitters and other essential biomolecules. frontiersin.orgnih.gov Research indicates that this compound interacts with certain decarboxylases, leading to their inhibition. univr.it One specific example is the inhibition of DOPA decarboxylase by this compound. univr.it
The influence of this compound extends to other PLP-dependent enzymes beyond transaminases and decarboxylases. One such enzyme is kynureninase, which is involved in the tryptophan metabolic pathway. univr.it Studies have reported the inhibition of kynureninase by this compound. univr.it
Kinetic Characterization of Enzyme Modulation by this compound
Understanding the kinetics of enzyme modulation provides insights into the mechanism of action of compounds like this compound.
Kinetic studies are crucial for characterizing the nature of enzyme inhibition, such as determining whether it is competitive, non-competitive, or uncompetitive. nih.govfrontiersin.org Research on the interaction of this compound with B6-dependent enzymes has involved kinetic analyses to elucidate the inhibitory mechanisms. univr.it For example, the inhibition of DOPA decarboxylase by this compound has been characterized as competitive. univr.it This suggests that the compound likely binds to the active site of the enzyme, competing with the natural substrate. univr.it
The table below provides a summary of the kinetic data for the inhibition of specific enzymes by this compound.
| Enzyme | Type of Inhibition | Ki (Inhibition Constant) | Reference |
| DOPA Decarboxylase | Competitive | 1.8 x 10⁻⁴ M | univr.it |
Note: The availability of detailed kinetic data for other enzymes may be limited in the scientific literature.
Substrate Analog Effects
The structural similarity of various pyridoxal analogs to the natural substrates of vitamin B6 metabolic enzymes leads to a range of interactions, most notably competitive inhibition. These analogs can bind to the active sites of enzymes, thereby preventing the binding and processing of the intended substrates.
A significant example of this is the effect of pyridoxal analogs on pyridoxal kinase , the enzyme responsible for phosphorylating vitamin B6 vitamers into their active coenzyme forms. oup.com Analogs with modifications at the 4'-position, such as 4'-methoxypyridoxine, 4'-ethoxypyridoxine, and 4'-propoxypyridoxine, have been identified as potent competitive inhibitors of pyridoxal kinase from the mouse brain. frontiersin.org These compounds compete directly with pyridoxal for binding to the enzyme's active site. frontiersin.org Similarly, the 4-vinyl analog of pyridoxal acts as a substrate for pyridoxal kinase, and its phosphorylated product is a powerful inhibitor of pyridoxine-5'-phosphate oxidase. nih.gov
Another key enzyme in vitamin B6 metabolism is 4-pyridoxolactonase , which catalyzes the hydrolysis of 4-pyridoxolactone (B1195392) to 4-pyridoxic acid. tum.de The compound 5-pyridoxolactone (B103860) has been identified as a competitive inhibitor of this enzyme. tum.deresearchgate.net This inhibition is a direct result of its structural resemblance to the natural substrate, 4-pyridoxolactone.
The following table summarizes the inhibitory effects of various pyridoxal analogs on key enzymes in vitamin B6 metabolism.
| Analog | Target Enzyme | Effect |
| 4'-Methoxypyridoxine | Pyridoxal Kinase | Competitive Inhibition |
| 4'-Ethoxypyridoxine | Pyridoxal Kinase | Competitive Inhibition |
| 4'-Propoxypyridoxine | Pyridoxal Kinase | Competitive Inhibition |
| 4-Vinyl-pyridoxal | Pyridoxal Kinase / Pyridoxine-5'-phosphate oxidase | Substrate for kinase, phosphorylated product inhibits oxidase |
| 5-Pyridoxolactone | 4-Pyridoxolactonase | Competitive Inhibition |
This table presents a summary of the substrate analog effects of various pyridoxal derivatives on enzymes involved in vitamin B6 metabolism.
Molecular Mechanisms of Enzyme Binding and Conformational Changes Induced by this compound
The binding of pyridoxal analogs to enzyme active sites can induce significant conformational changes, which are fundamental to their mechanism of action. High-resolution crystal structures of these enzyme-analog complexes provide detailed insights into these molecular interactions.
In the case of 4-pyridoxolactonase from Mesorhizobium loti, the crystal structure has been determined in a complex with its competitive inhibitor, 5-pyridoxolactone. tum.deresearchgate.net The enzyme belongs to the subclass B3 of class B β-lactamases and coordinates two zinc ions in its active site. tum.de The binding of 5-pyridoxolactone occurs in the active site, but interestingly, its carbonyl group points away from the catalytic zinc ions. This orientation prevents the necessary nucleophilic attack for hydrolysis, thus explaining its inhibitory action. researchgate.net This binding mode differs from the expected substrate binding, where the lactone's oxygen atom would interact with the zinc ions to facilitate catalysis. tum.de
Studies on pyridoxal kinase have also revealed significant conformational changes upon substrate and analog binding. The binding of ATP and a vitamin B6 vitamer to the enzyme leads to a structural rearrangement that brings the reactive groups into proximity for the phosphate (B84403) transfer to occur. researchgate.net The binding of inhibitory analogs, such as ginkgotoxin, at the pyridoxal site has been shown to be stabilized by unique hydrophobic interactions with residues like Tyr127 and Val231, in addition to the conserved interactions observed with the natural substrate. oup.com
Furthermore, the binding of different analogs to pyridoxine-5'-phosphate oxidase can cause distinct spectral perturbations, indicating different conformational changes within the active site. google.com Analogs with smaller, uncharged groups at the 4'-position induce similar changes to the natural substrate, pyridoxal 5'-phosphate. google.com In contrast, analogs with bulkier substituents at this position cause a different type of spectral change, suggesting they impose a different conformation on the flavin environment within the active site, which is crucial for the redox reaction. google.com These findings highlight how the specific structure of the analog dictates the nature of the conformational changes and the resulting effect on enzyme activity.
Metabolic Pathways and Regulation of Alpha 5 Pyridoxalacetic Acid
Integration within Broader Biochemical Networks
Links to Amino Acid Metabolism
Alpha-5-Pyridoxalacetic acid is closely tied to amino acid metabolism primarily through the actions of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. mhmedical.comnih.gov PLP, the active form of vitamin B6, is a crucial coenzyme for over 140 different enzymatic reactions, the majority of which involve amino acid transformations. mhmedical.comnih.gov These reactions include transamination, decarboxylation, racemization, and elimination. mdpi.com
Transamination reactions, catalyzed by aminotransferases, are fundamental to the synthesis and degradation of amino acids. ditki.comwikipedia.org In these reactions, an amino group is transferred from an amino acid to an α-keto acid, creating a new amino acid and a new α-keto acid. wikipedia.orgvaia.com For instance, the interconversion of glutamate (B1630785) and α-ketoglutarate is a key step connecting amino acid metabolism with the citric acid cycle. wikipedia.orgvaia.com The formation of P5A can be seen as a side reaction in some of these processes, particularly when PLP or pyridoxal is not enzymatically processed in the canonical pathways.
Furthermore, PLP-dependent enzymes are essential for the synthesis of various neurotransmitters derived from amino acids, such as serotonin (B10506) from tryptophan. nih.gov The availability and metabolism of PLP, which can lead to the formation of P5A, can therefore indirectly influence these neurological pathways.
Table 1: Key PLP-Dependent Reactions in Amino Acid Metabolism
| Reaction Type | Enzyme Class | Example Reaction | Metabolic Importance |
|---|---|---|---|
| Transamination | Aminotransferase | Glutamate + Oxaloacetate ↔ α-Ketoglutarate + Aspartate | Synthesis of non-essential amino acids; linking amino acid and carbohydrate metabolism. wikipedia.orgvaia.com |
| Decarboxylation | Decarboxylase | Histidine → Histamine | Neurotransmitter and hormone synthesis. |
| Racemization | Racemase | L-Alanine ↔ D-Alanine | Bacterial cell wall synthesis. nih.gov |
| β-Elimination | Lyase | Serine → Pyruvate + NH3 | Amino acid catabolism. |
| γ-Elimination | Lyase | Cystathionine → Cysteine + α-Ketobutyrate | Methionine metabolism. wikipedia.org |
Interplay with Central Carbon Metabolism
The metabolism of this compound is interconnected with central carbon metabolism, particularly glycolysis and the tricarboxylic acid (TCA) cycle. wikipedia.org The catabolism of amino acids, which is heavily reliant on PLP, often yields intermediates that feed directly into these central pathways. mdpi.com For example, the transamination of alanine (B10760859) produces pyruvate, the end product of glycolysis, and the transamination of aspartate yields oxaloacetate, a key intermediate in the TCA cycle. ditki.com
The TCA cycle not only generates energy but also provides precursors for the synthesis of certain amino acids. wikipedia.org For example, α-ketoglutarate and oxaloacetate can be converted into glutamate and aspartate, respectively, through transamination. wikipedia.org This bidirectional flow between amino acid metabolism and the TCA cycle highlights the central role of PLP and, by extension, its metabolites like P5A, in cellular energy and biosynthetic homeostasis.
Disruptions in mitochondrial function can lead to the leakage of TCA cycle intermediates into the cytosol, where they can act as signaling molecules. nih.govnih.gov The metabolic state of the cell, as reflected by the intermediates of glycolysis and the TCA cycle, can influence the demand for PLP-dependent enzymatic reactions and consequently affect the metabolic fate of vitamin B6, including its conversion to P5A.
Table 2: TCA Cycle Intermediates Linked to Amino Acid Metabolism
| TCA Cycle Intermediate | Corresponding Amino Acid(s) |
|---|---|
| α-Ketoglutarate | Glutamate, Glutamine, Proline, Arginine wikipedia.org |
| Oxaloacetate | Aspartate, Asparagine wikipedia.org |
| Pyruvate (from Glycolysis) | Alanine ditki.com |
Relationship to Vitamin B6 Homeostasis and Metabolism
This compound is a catabolite of vitamin B6, and its formation is an integral part of vitamin B6 homeostasis. nih.gov Vitamin B6 exists in several forms, including pyridoxal, pyridoxine (B80251), and pyridoxamine (B1203002), and their phosphorylated derivatives. medscape.com The biologically active form is pyridoxal 5'-phosphate (PLP). nih.govcapes.gov.brresearchgate.net
In humans, vitamin B6 is obtained from the diet and converted to PLP through a salvage pathway involving two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPO). nih.govcapes.gov.brresearchgate.net The levels of PLP are tightly regulated, as excess free PLP can be toxic. mdpi.com The catabolism of PLP involves dephosphorylation to pyridoxal, which can then be oxidized to 4-pyridoxic acid, the major urinary metabolite, or to P5A. mhmedical.com
The balance between the synthesis, utilization, and degradation of PLP is crucial for maintaining cellular function. mhmedical.com The enzymes of the salvage pathway play a kinetic role in regulating the formation of PLP. nih.govcapes.gov.brresearchgate.net Deficiencies or defects in these enzymes can lead to neurological disorders due to insufficient PLP. nih.govcapes.gov.brresearchgate.net The formation of P5A represents one of the routes for the disposal of excess or unused vitamin B6, thus contributing to the maintenance of its homeostasis.
Regulatory Mechanisms of this compound Metabolism
The metabolism leading to the formation of this compound is subject to several layers of regulation, primarily at the level of the enzymes involved in vitamin B6 metabolism. These regulatory mechanisms ensure that the cellular pool of the active coenzyme, PLP, is maintained within an optimal range.
One of the key regulatory mechanisms is product inhibition . The enzyme pyridoxine 5'-phosphate oxidase (PNPO), which catalyzes the final step in the synthesis of PLP, is subject to feedback inhibition by its product, PLP. nih.govnih.gov This means that as the concentration of PLP increases, it binds to the enzyme and slows down its own production, preventing excessive accumulation. nih.gov Studies in Escherichia coli have shown that this inhibition is of a mixed-type and occurs at an allosteric site, a site distinct from the active site where the substrate binds. nih.gov This allosteric feedback inhibition is a rapid and efficient way to control the metabolic flux towards PLP synthesis. bioninja.com.au
Covalent modification , such as phosphorylation and dephosphorylation, is another common mechanism for regulating enzyme activity. msc-mu.comvscht.cz The activity of pyridoxal kinase, the enzyme that phosphorylates pyridoxal to pyridoxal 5'-phosphate, can be modulated by various cellular signals, although specific details regarding its covalent modification are not fully elucidated.
Compartmentation of enzymes and substrates within different cellular organelles also plays a role in regulation. msc-mu.com For example, the synthesis and degradation of certain amino acids, and thus the requirement for PLP, are localized to specific cellular compartments like the mitochondria. wikipedia.org This spatial separation allows for independent regulation of metabolic pathways.
Finally, the expression levels of the enzymes involved in vitamin B6 metabolism can be regulated at the genetic level. msc-mu.com This long-term regulatory strategy allows the cell to adapt to changes in the availability of vitamin B6 or the metabolic demand for PLP-dependent reactions.
Table 3: Mechanisms of Enzyme Regulation in Vitamin B6 Metabolism
| Regulatory Mechanism | Description | Example |
|---|---|---|
| Allosteric Feedback Inhibition | The end product of a pathway binds to an allosteric site on an early enzyme, inhibiting its activity. bioninja.com.au | PLP inhibits pyridoxine 5'-phosphate oxidase (PNPO). nih.govnih.gov |
| Covalent Modification | The addition or removal of chemical groups (e.g., phosphate) to an enzyme, altering its activity. msc-mu.comvscht.cz | Phosphorylation/dephosphorylation of kinases and phosphatases in the B6 salvage pathway. |
| Compartmentation | Localization of metabolic pathways to specific cellular compartments. msc-mu.com | TCA cycle and related amino acid metabolism in the mitochondria. wikipedia.org |
| Genetic Regulation | Control of the rate of enzyme synthesis by regulating gene expression. msc-mu.com | Altering the expression of genes for pyridoxal kinase or PNPO in response to long-term changes in vitamin B6 status. |
Cellular and Molecular Biological Roles of Alpha 5 Pyridoxalacetic Acid
Role in Cellular Signaling Pathways
Currently, there is a lack of specific studies detailing the direct involvement of alpha-5-Pyridoxalacetic acid in distinct cellular signaling pathways. The signaling roles of vitamin B6 derivatives are often linked to their function as coenzymes for enzymes that, in turn, can influence signaling cascades. For instance, the synthesis or degradation of signaling molecules can be dependent on PLP-dependent enzymes. However, direct evidence for this compound as a signaling molecule or a modulator of specific pathways is not well-documented in existing literature.
Influence on Specific Cellular Processes
The influence of this compound on specific cellular processes is an area requiring further investigation.
Protein Modification and Interactions
Protein modification is a crucial mechanism for regulating protein function. While direct evidence of this compound in protein modification is not available, its structural similarity to pyridoxal (B1214274) 5'-phosphate (PLP) suggests potential interactions. PLP is known to mediate a transamination reaction that can be specific to the N-terminus of a protein, converting the N-terminal amine into a ketone or an aldehyde. This modification allows for the site-specific attachment of other molecules. It is plausible that this compound could interact with proteins, potentially influencing their structure and function, although the nature and extent of these interactions are yet to be determined. One early study noted the action of alpha-5-pyridoxal acetic acid on transaminases.
Gene Expression Modulation
The regulation of gene expression is a fundamental cellular process. Some compounds can influence gene expression by interacting with transcription factors or other regulatory proteins. For example, retinoic acid receptors bind to DNA and regulate gene expression upon ligand binding. Similarly, omega-3 fatty acids have been shown to modulate the gene expression of peroxisome proliferator-activated receptors (PPARs). While there is no direct evidence to suggest that this compound directly modulates gene expression, it could potentially influence this process indirectly through its effects on enzymes involved in the synthesis of regulatory molecules.
Subcellular Localization and Compartmentalization of this compound Action
The subcellular location of a molecule is critical to its function. Studies on the related compound, pyridoxal phosphate (B84403), have identified its presence and the localization of its binding proteins in various subcellular compartments, including the cytosol and mitochondria of rat liver cells. Furthermore, specific phosphatases that act on pyridoxal phosphate have been found in different granules within human polymorphonuclear leukocytes. The subcellular distribution of this compound and the specific compartments where it exerts its effects have not been specifically determined. Future research utilizing techniques like fluorescent protein tagging or mass spectrometry could elucidate its localization.
In Vitro and Ex Vivo Cell-Based Studies of this compound Effects
Synthetic Methodologies for Research Applications of Alpha 5 Pyridoxalacetic Acid
Chemical Synthesis Approaches for alpha-5-Pyridoxalacetic Acid
Chemical synthesis provides a versatile platform for producing α-5-pyridoxalacetic acid and its derivatives, enabling researchers to access materials with specific modifications for various experimental needs.
While a specific, documented total synthesis of α-5-pyridoxalacetic acid is not extensively reported in the literature, its structure, a hybrid of an amino acid and a pyridoxal (B1214274) derivative, suggests that established methods in peptide and heterocyclic chemistry would be applicable. A plausible retrosynthetic analysis would involve the disconnection of the molecule into a protected pyridoxal precursor and a suitable C2 synthon that can be elaborated into the acetic acid side chain.
Key challenges in the total synthesis would include:
Regioselective functionalization of the pyridine (B92270) ring: Ensuring the correct placement of the formyl, hydroxyl, and methyl groups is critical.
Stereocontrol at the α-carbon: The synthesis must be designed to produce the desired stereoisomer of the amino acid moiety.
Protection group strategy: A robust protecting group strategy would be necessary to avoid unwanted side reactions on the various functional groups (aldehyde, phenol, carboxylic acid, and amino group) during the synthesis.
A hypothetical synthetic approach could commence from a commercially available, suitably substituted pyridine derivative. The synthesis would likely involve multiple steps of functional group interconversion, carbon-carbon bond formation to introduce the side chain, and careful deprotection steps to yield the final product.
To study the interactions and metabolic fate of α-5-pyridoxalacetic acid, a variety of molecular probes can be synthesized. These probes often contain reporter groups such as fluorescent tags, biotin, or photoaffinity labels. The synthetic strategies for these derivatives would typically involve the modification of the parent α-5-pyridoxalacetic acid molecule or the incorporation of the desired label during the total synthesis.
Potential sites for modification on the α-5-pyridoxalacetic acid molecule include:
The carboxylic acid group: This can be converted to an amide to attach fluorescent dyes or other reporter molecules.
The amino group: This can be acylated or alkylated to introduce various functionalities.
The aromatic ring: While more challenging, modification of the pyridine ring could be achieved through cross-coupling reactions to introduce probes.
These derivatization strategies enable the use of techniques like fluorescence microscopy, Western blotting, and affinity chromatography to study the biological roles of α-5-pyridoxalacetic acid.
Chemoenzymatic and Enzymatic Synthesis of this compound and Analogs
Chemoenzymatic and purely enzymatic methods offer powerful alternatives to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. nih.govnih.gov These approaches are particularly valuable for the synthesis of chiral molecules like amino acids. nih.govchemrxiv.org
Enzymes such as transaminases, aldolases, and oxidases are key tools in the biocatalytic synthesis of amino acids and their derivatives. nih.govnih.gov For instance, a chemoenzymatic route to an analog of pyridoxal 5'-phosphate has been successfully developed, highlighting the potential of this approach for synthesizing complex pyridoxal derivatives. nih.gov
A potential chemoenzymatic strategy for α-5-pyridoxalacetic acid could involve the enzymatic resolution of a racemic mixture or an enzyme-catalyzed key bond-forming step to establish the stereocenter. For example, a transaminase could be used to stereoselectively aminate a keto-acid precursor.
The following table summarizes various enzymatic approaches that could be adapted for the synthesis of α-5-pyridoxalacetic acid and its analogs:
| Enzyme Class | Reaction Type | Potential Application in α-5-Pyridoxalacetic Acid Synthesis |
| Transaminases | Asymmetric amination of a keto-acid | Introduction of the α-amino group with high stereoselectivity. |
| Aldolases | Carbon-carbon bond formation | Construction of the carbon skeleton of the side chain. |
| Lipases | Resolution of racemic mixtures | Separation of enantiomers to obtain the desired stereoisomer. mdpi.com |
| Oxidases/Dehydrogenases | Oxidation/reduction | Modification of functional groups on the pyridine ring or side chain. |
These enzymatic methods can often be performed in aqueous solutions and at ambient temperatures, making them environmentally friendly and highly efficient. nih.gov
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling is an indispensable technique for tracing the metabolic fate of molecules in biological systems. nih.govbitesizebio.com By replacing one or more atoms in α-5-pyridoxalacetic acid with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track its absorption, distribution, metabolism, and excretion using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govambic.org
The synthesis of isotopically labeled α-5-pyridoxalacetic acid would involve the use of labeled starting materials in either a chemical or chemoenzymatic synthetic route. The choice of isotope and the position of the label would depend on the specific metabolic pathway being investigated. researchgate.netfrontiersin.org
Common Isotopes Used in Metabolic Tracing:
| Isotope | Natural Abundance (%) | Detection Method | Application |
| ¹³C | 1.1 | MS, NMR | Tracing carbon backbone transformations. |
| ¹⁵N | 0.37 | MS, NMR | Following nitrogen metabolism and amino acid fate. |
| ²H (D) | 0.015 | MS, NMR | Probing specific C-H bond cleavages and metabolic pathways. |
For example, labeling the carboxylic acid carbon with ¹³C would allow for the tracking of decarboxylation reactions, while ¹⁵N labeling of the amino group would enable the study of transamination and other nitrogen transfer reactions. The resulting labeled metabolites can be identified and quantified, providing a dynamic view of the metabolic network. ambic.org
Advanced Analytical Chemistry Methodologies in Alpha 5 Pyridoxalacetic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For alpha-5-Pyridoxalacetic acid research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile, polar compounds like this compound from biological matrices and reaction mixtures. The most common modality is reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase.
Separation Principles and Typical Conditions: The separation of this compound and its analogues is typically achieved on a C18 stationary phase. japsonline.comunomaha.edunih.govjchps.comsrce.hrresearchgate.netijmrhs.comlabmedica.comscispace.com The mobile phase often consists of an aqueous buffer, such as phosphate (B84403) or acetate, mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) to facilitate elution. japsonline.comjchps.comsrce.hrijmrhs.com The pH of the mobile phase is a critical parameter, as it influences the ionization state of the acidic and phenolic groups of the analyte, thereby affecting its retention time. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of multiple vitamin B6 vitamers and their metabolites. oup.com
Detection Methods: Detection of this compound is most commonly accomplished using ultraviolet (UV) detection, with the wavelength set to the absorbance maximum of the compound, typically around 290-302 nm. unomaha.eduijmrhs.com For enhanced sensitivity and selectivity, especially in complex biological samples, fluorescence detection can be employed after pre-column or post-column derivatization. labmedica.comnih.gov
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (octadecylsilyl) | japsonline.comunomaha.edunih.govsrce.hrijmrhs.com |
| Mobile Phase | Buffer (e.g., sodium phosphate, sodium acetate) with acetonitrile or methanol | japsonline.comjchps.comsrce.hrijmrhs.com |
| Elution Mode | Isocratic or Gradient | unomaha.eduoup.com |
| Detector | UV-Vis (290-302 nm) or Fluorescence | unomaha.eduijmrhs.comlabmedica.com |
| Flow Rate | 0.5 - 1.5 mL/min | japsonline.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a mandatory step to increase their volatility and thermal stability.
Derivatization and Separation: A common derivatization strategy for vitamin B6 compounds involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), or silylation. oup.comresearchgate.net This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile esters and ethers. The derivatized analyte is then introduced into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase.
Detection: The most common detector for GC analysis in this context is a Flame Ionization Detector (FID) for general quantification, or a Mass Spectrometer (MS) for more specific and sensitive detection, a technique known as GC-MS. oup.comsci-hub.se
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Derivatization Agent | Trifluoroacetic anhydride (TFAA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | oup.com |
| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or medium-polarity capillary column | |
| Carrier Gas | Helium or Hydrogen | |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | oup.com |
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide invaluable information about the structure and concentration of this compound.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the definitive identification and quantification of compounds in complex mixtures. oup.comnih.govresearchgate.netnih.govmdpi.com
Ionization and Analysis: For a polar molecule like this compound, electrospray ionization (ESI) is the preferred method, typically operating in the positive ion mode. nih.govnih.gov The protonated molecule [M+H]+ is then detected.
Tandem Mass Spectrometry (MS/MS): For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are detected. massbank.euucdavis.edu This process provides a unique fragmentation pattern that serves as a molecular fingerprint for the analyte, allowing for highly selective quantification even in the presence of co-eluting interferences.
| Parameter | Typical Technique/Mode | Reference |
|---|---|---|
| Coupled Separation | High-Performance Liquid Chromatography (HPLC) | oup.comnih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Ion Mode | nih.govnih.gov |
| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification | |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS | massbank.euucdavis.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (research applications only)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms within a molecule.
1H and 13C NMR: Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR experiments. The chemical shifts of the protons and carbons in the pyridine (B92270) ring and the side chains of this compound provide crucial information about its electronic structure and conformation. hmdb.caacs.orgfu-berlin.dekpfu.ruias.ac.inresearchgate.net Spin-spin coupling between adjacent nuclei can be used to establish the connectivity of atoms within the molecule.
Advanced NMR Techniques: For more complex structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to determine proton-proton and proton-carbon correlations, respectively. These techniques are instrumental in confirming the complete and unambiguous structure of novel pyridoxal (B1214274) derivatives. kpfu.ru
UV-Visible Spectroscopy for Enzyme Assays
UV-Visible spectroscopy is a fundamental technique used to study enzymatic reactions involving chromophoric substrates or products. The electronic transitions within the pyridine ring of this compound and its derivatives make them amenable to this type of analysis. nih.govplos.orgnih.govtum.denih.govwiley.compnas.orgnih.gov
Monitoring Enzyme Kinetics: Many enzymes that utilize pyridoxal phosphate (a close relative of this compound) as a cofactor form a Schiff base intermediate with an amino acid substrate. plos.orgnih.gov This covalent adduct often has a distinct UV-Visible absorption spectrum compared to the free cofactor. By monitoring the change in absorbance at a specific wavelength over time, the rate of the enzymatic reaction can be determined. For instance, the formation of an internal aldimine can cause a red shift in the absorption maximum to around 410-440 nm. pnas.org This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters such as Kₘ and k꜀ₐₜ.
Sample Preparation and Matrix Effects in Biological Research Samples
The accurate quantification of α-5-pyridoxalacetic acid (α-PAA), a key catabolite of vitamin B6, in biological matrices such as plasma and urine is fundamental for metabolic research. However, the complex nature of these biological samples presents significant analytical challenges. The presence of abundant endogenous components like proteins, salts, and phospholipids (B1166683) can interfere with analysis, necessitating robust sample preparation techniques to isolate the analyte of interest and minimize matrix effects. oup.comsemanticscholar.orgopentrons.com
Sample Preparation Methodologies
The primary goal of sample preparation is to extract α-PAA from the complex biological matrix, remove interfering substances, and present the analyte in a solvent compatible with the analytical instrument, typically a liquid chromatography-mass spectrometry (LC-MS) system. opentrons.com The choice of method involves a trade-off between the extent of cleanup, recovery, speed, and cost.
Protein Precipitation (PPT)
Protein precipitation is a widely used, straightforward, and rapid technique for sample preparation in bioanalysis. opentrons.comchromatographyonline.com It involves adding a precipitating agent, such as an organic solvent or a strong acid, to the biological sample (e.g., plasma) to denature and precipitate the majority of proteins. opentrons.com Following centrifugation, the supernatant containing the analyte can be directly analyzed or further processed.
Commonly used precipitating agents include:
Trichloroacetic acid (TCA): Several studies analyzing vitamin B6 metabolites, including pyridoxalacetic acid (referred to as PA), have successfully employed TCA for protein removal from plasma. oup.commdpi.comnih.gov A typical procedure involves mixing plasma with an equal volume of TCA, followed by centrifugation to pellet the precipitated proteins. oup.com
Organic Solvents: Acetonitrile and methanol are frequently used, often in a 3:1 ratio with the plasma sample. opentrons.comactamedicamarisiensis.ro
Other Agents: Zinc sulphate in methanol has also been reported as an effective precipitating agent for the analysis of B vitamins in whole blood. nih.gov
While PPT is effective at removing proteins, it is largely ineffective at removing other matrix components like phospholipids, which are a major source of matrix effects in LC-MS analysis. sigmaaldrich.combioanalysis-zone.com
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective and thorough cleanup compared to PPT. chromatographyonline.comnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away, or conversely, the interferences are retained while the analyte passes through. This selectivity results in a cleaner extract, which can significantly reduce matrix effects and improve assay sensitivity. sigmaaldrich.com
HybridSPE® is an advanced technique that combines the mechanism of protein precipitation with the selective removal of phospholipids in a single device. bioanalysis-zone.com The sample is mixed with a precipitation solvent (like acetonitrile) in a well plate or cartridge that contains a zirconia-coated silica (B1680970) sorbent. While proteins are precipitated, phospholipids are specifically retained by the zirconia surface through Lewis acid/base interaction, allowing the clean supernatant containing the analyte to pass through for analysis. bioanalysis-zone.com This approach is highly effective at reducing matrix interference from phospholipids. sigmaaldrich.com
Comparison of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts analyte recovery and the degree of matrix interference. Research comparing these methods for various analytes in plasma consistently demonstrates the superior cleanup provided by techniques that specifically target phospholipid removal.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for B6 Metabolites |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. opentrons.com | Simple, fast, inexpensive. opentrons.com | Low selectivity, does not remove phospholipids, significant matrix effects. sigmaaldrich.com | ~80% nih.gov |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase. chromatographyonline.com | High selectivity, cleaner extracts, reduced matrix effects. sigmaaldrich.com | More complex, time-consuming, and costly than PPT. chromatographyonline.com | Protocol dependent, but generally provides cleaner extracts. |
| HybridSPE® | Combination of protein precipitation and phospholipid removal. bioanalysis-zone.com | Efficiently removes both proteins and phospholipids, minimal matrix effects. sigmaaldrich.com | Higher cost compared to standard PPT. | >95% for some analytes with optimized methods. researchgate.net |
This table is generated based on findings from multiple sources for general bioanalysis and specific vitamin B metabolite studies. opentrons.comchromatographyonline.comsigmaaldrich.combioanalysis-zone.comnih.govresearchgate.net
Matrix Effects in α-PAA Analysis
Matrix effect is a major challenge in quantitative bioanalysis using LC-MS/MS. nih.gov It is defined as the suppression or enhancement of analyte ionization in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix. nih.govmedipharmsai.com This phenomenon can adversely affect the accuracy, precision, and sensitivity of the analytical method.
In the analysis of α-PAA and other vitamin B6 metabolites, matrix effects have been observed. One study noted both ion suppression and enhancement, but found that the relative matrix effect was low (<10%) when using appropriate sample preparation and calibration strategies. oup.com The primary sources of matrix effects are endogenous components of the biological sample that are not removed during sample preparation. In plasma, phospholipids are a well-documented cause of ion suppression. bioanalysis-zone.com In urine, high concentrations of salts, urea, and creatinine (B1669602) can interfere with the ionization process. bioanalysis-zone.comcreative-proteomics.com
Mitigation Strategies for Matrix Effects
Several strategies can be employed to minimize or compensate for matrix effects:
Effective Sample Preparation: As discussed, the most direct approach is to remove interfering components. Techniques like HybridSPE® that specifically target phospholipids are highly effective in reducing matrix effects for plasma samples. sigmaaldrich.combioanalysis-zone.com
Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation between α-PAA and co-eluting matrix components can prevent interference at the ion source. medipharmsai.com
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. chromatographyonline.comnih.gov A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ²H). It has nearly identical chemical properties and chromatographic retention time to the analyte and will be affected by matrix components in the same way. By calculating the ratio of the analyte signal to the internal standard signal, any suppression or enhancement can be effectively compensated for.
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix (that is free of the analyte) as the samples helps to ensure that the calibrators and the samples experience the same matrix effect. oup.com
Future Directions and Emerging Research Avenues for Alpha 5 Pyridoxalacetic Acid
Unexplored Enzymatic Interactions
Alpha-5-pyridoxalacetic acid is known to interact with PLP-dependent enzymes, a large and diverse group of proteins crucial for amino acid metabolism. wikipedia.orgebi.ac.ukwiley.com Early studies demonstrated its effect on aspartate aminotransferase, a key enzyme in amino acid synthesis and degradation. nih.govwikipedia.orgacs.orgamegroups.orgnzytech.com However, with over 140 known PLP-dependent enzymes, the vast majority of potential interactions with this compound remain uninvestigated. wikipedia.orgwiley.com
Future research should systematically screen this compound against a broad panel of PLP-dependent enzymes. This would help to identify novel enzyme targets and to understand the compound's specificity and mechanism of action, whether as an inhibitor, an alternative co-substrate, or a modulator of enzyme activity. Given its structural similarity to PLP, it is plausible that this compound could interfere with the function of numerous enzymes involved in critical metabolic pathways.
Table 1: Potential Unexplored PLP-Dependent Enzyme Targets for this compound
| Enzyme Class | Specific Examples | Potential Impact of Interaction |
| Transaminases | Alanine (B10760859) aminotransferase, Tyrosine aminotransferase, Ornithine aminotransferase | Alteration of amino acid biosynthesis and catabolism |
| Decarboxylases | Glutamate (B1630785) decarboxylase, Histidine decarboxylase, DOPA decarboxylase | Modulation of neurotransmitter synthesis (GABA, histamine, dopamine) |
| Synthases & Lyases | Cystathionine beta-synthase, Serine dehydratase, Tryptophanase | Interference with sulfur metabolism and amino acid degradation |
| Racemases | Alanine racemase, Serine racemase | Impact on bacterial cell wall synthesis and neuromodulation |
Novel Metabolic Linkages
The metabolic fate of this compound within a biological system is largely unknown. The metabolism of vitamin B6 is a complex process involving several enzymes that interconvert its various forms. mhmedical.com Pyridoxal (B1214274) is converted to PLP, and its catabolism results in 4-pyridoxic acid, which is excreted in the urine. mhmedical.com It is conceivable that this compound could be a substrate for the enzymes involved in B6 metabolism, leading to the formation of novel metabolites.
Future metabolomic studies are essential to trace the biotransformation of this compound. Identifying its metabolic products would provide critical insights into its biological stability, clearance, and potential to interfere with the homeostasis of natural vitamin B6 vitamers. Such studies could uncover previously unknown metabolic pathways or linkages to other significant biochemical networks.
Table 2: Hypothetical Metabolic Fate of this compound
| Metabolic Process | Potential Enzyme Involved | Hypothetical Product | Research Implication |
| Phosphorylation | Pyridoxal kinase | This compound 5'-phosphate | Formation of a potentially active or inhibitory analogue |
| Oxidation | Aldehyde oxidase | 4-Carboxy-5-pyridoxalphosphonic acid | Identification of a major urinary metabolite for biomarker studies |
| Reduction | Aldehyde reductase | alpha-5-Pyridoxolacetic acid | A potential intermediate in a new catabolic pathway |
| Transamination | Transaminases | alpha-5-Pyridoxamineacetic acid | A novel PMP analogue with potential enzymatic interactions |
Advanced Synthetic Strategies for Research Tools
To fully investigate the biological roles of this compound, the development of specialized molecular probes is crucial. Advanced synthetic strategies can be employed to create derivatives of this compound that can be used as research tools for a variety of applications, including fluorescence microscopy, affinity chromatography, and proteomics. springernature.comtum.de
For instance, the synthesis of fluorescently tagged this compound would allow for the visualization of its subcellular localization and its interactions with target proteins in living cells. nih.gov Similarly, biotinylated derivatives could be used to isolate and identify binding partners from complex biological mixtures. nih.govnih.gov The development of photo-activatable or "caged" versions could enable precise temporal and spatial control over its release, allowing for more detailed mechanistic studies. nih.gov
Table 3: Proposed Synthetic Derivatives of this compound for Research
| Derivative Type | Proposed Tag | Synthetic Approach | Application |
| Fluorescent Analogue | Fluorescein, Rhodamine | Coupling of a fluorophore to the acetic acid moiety or the pyridine (B92270) ring | Live-cell imaging, fluorescence resonance energy transfer (FRET) studies |
| Affinity Probe | Biotin | Biotinylation of the acetic acid side chain | Pull-down assays, identification of interacting proteins |
| Photo-crosslinker | Benzophenone, Diazirine | Incorporation of a photo-activatable group | Covalent labeling and identification of binding sites on target proteins |
| NMR Probe | ¹⁹F | Synthesis of a fluorinated analogue (e.g., 6-fluoro-alpha-5-pyridoxalacetic acid) | Probing conformational changes in enzymes upon binding |
Development of High-Throughput Analytical Platforms
The lack of sensitive and specific analytical methods for this compound has been a major barrier to its study. The development of high-throughput analytical platforms is essential for its quantification in biological samples and for screening its effects on a large scale.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of vitamin B6 metabolites with high sensitivity and specificity. nih.govresearchgate.netmdpi.comresearchgate.netjasem.com.tr The establishment of a validated LC-MS/MS method for this compound would enable its accurate measurement in plasma, tissues, and urine. This would be invaluable for pharmacokinetic studies and for assessing its potential as a biomarker. Furthermore, coupling such analytical methods with automated liquid handling systems could facilitate high-throughput screening of its enzymatic interactions and its effects on cellular metabolism.
Table 4: Key Parameters for a High-Throughput LC-MS/MS Platform for this compound
| Parameter | Specification | Rationale |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC) | Provides rapid and high-resolution separation from other B6 vitamers. nih.gov |
| Ionization | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like this compound. |
| Mass Analysis | Triple Quadrupole (QqQ) Mass Spectrometer | Enables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). |
| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) | Ensures clean samples and reduces matrix effects for accurate quantification. |
| Internal Standard | Stable isotope-labeled this compound (e.g., ¹³C or ²H labeled) | Corrects for variability in sample preparation and instrument response. |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for alpha-5-Pyridoxalacetic acid, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves condensation of pyridoxal phosphate with acetic acid derivatives under controlled pH (5.5–6.5) and temperature (25–30°C). Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent oxidation. Characterization via HPLC (C18 column, 0.1% TFA mobile phase) and NMR (¹H/¹³C, D₂O solvent) is critical for purity validation .
- Table : Common Synthesis Conditions
| Parameter | Optimal Range | Key Considerations |
|---|---|---|
| pH | 5.5–6.5 | Avoids hydrolysis of intermediates |
| Temperature | 25–30°C | Minimizes side reactions |
| Solvent | Aqueous buffer | Stabilizes ionic intermediates |
Q. How is this compound characterized spectroscopically, and what are the key spectral markers?
- Methodological Answer : UV-Vis spectroscopy (λmax ~320 nm, indicative of conjugated carbonyl groups) and FT-IR (stretching bands at 1700 cm⁻¹ for carboxylic acid and 1650 cm⁻¹ for Schiff base) are standard. Mass spectrometry (ESI-MS in negative mode) confirms molecular weight (expected [M-H]⁻ at m/z 254.1). Cross-validation with X-ray crystallography is recommended for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity of this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line viability, buffer composition). A meta-analysis approach is advised:
Standardize Controls : Use uniform positive/negative controls (e.g., pyridoxine for vitamin B6 activity comparisons).
Statistical Harmonization : Apply multiple imputation to address missing data biases in historical datasets .
Dose-Response Validation : Replicate studies across ≥3 independent labs using blinded sample allocation to minimize observer bias .
Q. What experimental design challenges arise in optimizing this compound for in vivo neurochemical studies?
- Methodological Answer : Key challenges include:
- Blood-Brain Barrier (BBB) Penetration : Use logP values (target ~0.5–2.5) to predict permeability. Radiolabeled tracer studies (³H/¹⁴C) can quantify uptake .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life. Structural modifications (e.g., methyl ester prodrugs) may enhance stability .
- Ethical Frameworks : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize subject numbers .
Q. How should researchers approach contradictory data on this compound’s role in enzymatic cofactor activity?
- Methodological Answer : Contradictions may stem from assay interference (e.g., divalent cations chelating the compound). Mitigation strategies:
- Chelation Control : Include EDTA in reaction buffers to isolate cofactor effects.
- Enzyme-Specific Profiling : Test against a panel of pyridoxal-dependent enzymes (e.g., ALT, AST) to identify selectivity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) to differentiate direct vs. indirect activation mechanisms .
Methodological Best Practices
- Data Interpretation : Always compare results with literature using standardized metrics (e.g., IC₅₀ normalized to reference compounds) .
- Ethical Compliance : Document IRB/IACUC approvals and raw data deposition in repositories like Zenodo for transparency .
- Peer Review : Pre-publish protocols on platforms like BioProtocol to solicit feedback before full study execution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
